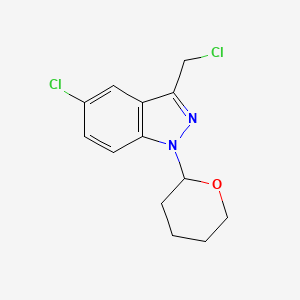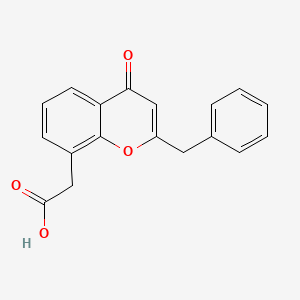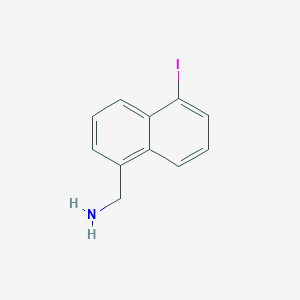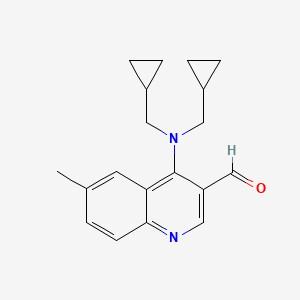
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ブロモ-1-(シクロプロピルメチル)-5,6,7,8-テトラヒドロキノリン-2(1H)-オンは、キノリン類に属する有機化合物です。キノリン類は、医薬品化学および有機合成において幅広い用途を持つ複素環式芳香族有機化合物です。この特定の化合物は、3位に臭素原子、1位にシクロプロピルメチル基、およびテトラヒドロキノリンコアの存在を特徴としています。
2. 製法
合成ルートと反応条件
3-ブロモ-1-(シクロプロピルメチル)-5,6,7,8-テトラヒドロキノリン-2(1H)-オンの合成は、通常、複数のステップを伴います。
テトラヒドロキノリンコアの形成: 最初のステップは、ピクテ・シュペンラー反応を通じてテトラヒドロキノリンコアを合成することです。この反応では、アルデヒドまたはケトンが、酸触媒の存在下でアミンと反応します。
臭素化: 臭素原子は、臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤を用いた臭素化反応によって、3位に導入されます。
シクロプロピルメチル基の導入: シクロプロピルメチル基は、適切なシクロプロピルメチルハロゲン化物がテトラヒドロキノリン誘導体と反応する求核置換反応によって導入されます。
工業的製造方法
この化合物の工業的製造には、収率と純度を高めるために上記の合成ルートの最適化が含まれる場合があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用と、不純物を最小限に抑えるための高純度試薬の使用が含まれます。
3. 化学反応解析
反応の種類
3-ブロモ-1-(シクロプロピルメチル)-5,6,7,8-テトラヒドロキノリン-2(1H)-オンは、以下を含むさまざまな化学反応を起こします。
置換反応: 臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。
酸化と還元: この化合物は、キノリン誘導体を生成する酸化またはジヒドロキノリン誘導体を生成する還元を受けます。
環化反応: シクロプロピルメチル基の存在により、特定の条件下で環化反応の可能性があります。
一般的な試薬と条件
臭素化: 光またはラジカル開始剤の存在下で、N-ブロモスクシンイミド(NBS)。
置換: 塩基の存在下で、アミン、チオール、またはアルコキシドなどの求核剤。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
主な生成物
置換生成物: 使用した求核剤に応じて、生成物にはアミン、チオール、またはエーテル誘導体が含まれます。
酸化生成物: キノリン誘導体。
還元生成物: ジヒドロキノリン誘導体。
4. 科学研究への応用
3-ブロモ-1-(シクロプロピルメチル)-5,6,7,8-テトラヒドロキノリン-2(1H)-オンは、科学研究でいくつかの用途があります。
医薬品化学: 特に神経障害を標的とする薬物の開発において、潜在的な治療薬の合成のためのビルディングブロックとして使用されます。
有機合成: 天然物や医薬品など、複雑な有機分子の合成における中間体として役立ちます。
生物学的研究: キノリン誘導体の生物活性とその生物学的標的との相互作用を理解するための研究で使用されます。
工業的用途: ポリマーや染料など、特定の特性を持つ材料の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Bromination: The bromine atom is introduced at the third position through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
化学反応の分析
Types of Reactions
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroquinoline derivatives.
Cyclization Reactions: The presence of the cyclopropylmethyl group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amine, thiol, or ether derivatives.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroquinoline derivatives.
科学的研究の応用
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
3-ブロモ-1-(シクロプロピルメチル)-5,6,7,8-テトラヒドロキノリン-2(1H)-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。臭素原子とシクロプロピルメチル基は、化合物の結合親和性と特異性を調節する上で重要な役割を果たします。正確な経路と標的は、特定の用途と研究されている生物系によって異なります。
6. 類似化合物の比較
類似化合物
3-ブロモキノリン: シクロプロピルメチル基とテトラヒドロ構造がありません。
1-シクロプロピルメチル-5,6,7,8-テトラヒドロキノリン-2(1H)-オン: 臭素原子がありません。
3-ブロモ-5,6,7,8-テトラヒドロキノリン-2(1H)-オン: シクロプロピルメチル基がありません。
独自性
3-ブロモ-1-(シクロプロピルメチル)-5,6,7,8-テトラヒドロキノリン-2(1H)-オンは、臭素原子とシクロプロピルメチル基の組み合わせにより、独特の化学反応性と生物活性を与えられています。
類似化合物との比較
Similar Compounds
3-Bromoquinoline: Lacks the cyclopropylmethyl group and tetrahydro structure.
1-Cyclopropylmethyl-5,6,7,8-tetrahydroquinolin-2(1h)-one: Lacks the bromine atom.
3-Bromo-5,6,7,8-tetrahydroquinolin-2(1h)-one: Lacks the cyclopropylmethyl group.
Uniqueness
3-Bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2(1h)-one is unique due to the combination of the bromine atom and the cyclopropylmethyl group, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C13H16BrNO |
|---|---|
分子量 |
282.18 g/mol |
IUPAC名 |
3-bromo-1-(cyclopropylmethyl)-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C13H16BrNO/c14-11-7-10-3-1-2-4-12(10)15(13(11)16)8-9-5-6-9/h7,9H,1-6,8H2 |
InChIキー |
IQGWZZWUUBATEX-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=C(C(=O)N2CC3CC3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)



![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)
![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)



